N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxamide
Description
N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxamide is a synthetic compound with a complex structure that includes a pyridine ring, a dimethylamino group, a hydroxypropan-2-yl group, and a methylsulfamoyl group
Properties
IUPAC Name |
N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c1-13-21(19,20)11-5-4-9(6-14-11)12(18)15-10(8-17)7-16(2)3/h4-6,10,13,17H,7-8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCCPAVGIPKSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=NC=C(C=C1)C(=O)NC(CN(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the dimethylamino group, and the addition of the hydroxypropan-2-yl and methylsulfamoyl groups. Common reagents used in these reactions include dimethylamine, propylene oxide, and methylsulfonyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The dimethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropan-2-yl group can yield a ketone, while reduction of the pyridine ring can produce a piperidine derivative.
Scientific Research Applications
N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxamide
- **N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxylate
- **N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxylamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
